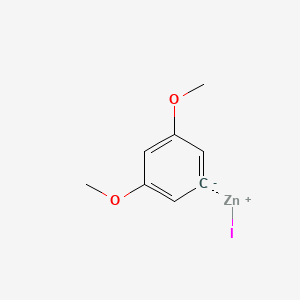

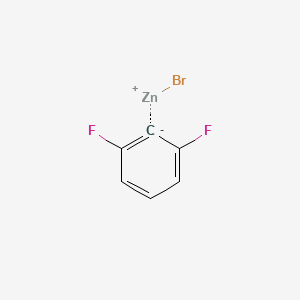

2,6-Difluorophenylzinc bromide 0.5M in Tetrahydrofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Difluorophenylzinc bromide 0.5M in Tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is a solution of 2,6-difluorophenylzinc bromide in tetrahydrofuran, a solvent known for its ability to stabilize reactive intermediates. The presence of fluorine atoms in the phenyl ring enhances the reactivity and selectivity of this reagent in various chemical transformations.

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Difluorophenylzinc bromide can be synthesized through the reaction of 2,6-difluorobromobenzene with zinc in the presence of a suitable activator, such as a halide salt. The reaction is typically carried out in tetrahydrofuran under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,6-Difluorobromobenzene+Zinc→2,6-Difluorophenylzinc bromide

Industrial Production Methods: In an industrial setting, the production of 2,6-difluorophenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The reaction is monitored for temperature and pressure to ensure optimal yield and purity. The product is then purified and standardized to a 0.5M concentration in tetrahydrofuran.

化学反応の分析

Types of Reactions: 2,6-Difluorophenylzinc bromide undergoes various types of reactions, including:

Nucleophilic Substitution: Reacts with electrophiles to form carbon-carbon bonds.

Oxidative Addition: Participates in transition metal-catalyzed cross-coupling reactions.

Transmetalation: Transfers the phenyl group to other metals, such as palladium or nickel.

Common Reagents and Conditions:

Electrophiles: Alkyl halides, acyl chlorides, and carbonyl compounds.

Catalysts: Palladium or nickel complexes.

Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.

Major Products:

Aryl-alkyl compounds: Formed through nucleophilic substitution.

Biaryl compounds: Result from cross-coupling reactions.

Aryl ketones: Produced by reactions with carbonyl compounds.

科学的研究の応用

Chemistry: 2,6-Difluorophenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, enabling the study of fluorinated analogs of natural products.

Medicine: The compound is instrumental in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, 2,6-difluorophenylzinc bromide is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

作用機序

The mechanism of action of 2,6-difluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic center. The zinc atom acts as a nucleophilic activator, facilitating the formation of a new carbon-carbon bond. The presence of fluorine atoms increases the electron density on the phenyl ring, enhancing its reactivity towards electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

類似化合物との比較

- 2,6-Difluorobenzylzinc bromide

- 4-Fluorophenylzinc bromide

- 4-Bromo-2-fluorophenylzinc iodide

Comparison:

- Reactivity: 2,6-Difluorophenylzinc bromide exhibits higher reactivity due to the electron-withdrawing effect of the fluorine atoms.

- Selectivity: The position of the fluorine atoms in the phenyl ring influences the selectivity of the reactions.

- Stability: The tetrahydrofuran solvent stabilizes the organozinc reagent, making it more suitable for various synthetic applications.

2,6-Difluorophenylzinc bromide stands out due to its unique combination of reactivity, selectivity, and stability, making it a valuable reagent in both academic and industrial research.

特性

IUPAC Name |

bromozinc(1+);1,3-difluorobenzene-2-ide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-3H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSMUDJGPPCOFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[C-]C(=C1)F)F.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401307021 |

Source

|

| Record name | Bromo(2,6-difluorophenyl)zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380918-98-8 |

Source

|

| Record name | Bromo(2,6-difluorophenyl)zinc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401307021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333765.png)